tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate
Overview
Description
The compound “tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate” is a complex organic molecule. It contains an indole core, which is a common structure in many natural products and pharmaceuticals. The indole core is substituted with various functional groups including a tert-butyl carboxylate, a cyano group, a formyl group, and a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole core, followed by various functional group interconversions and additions . The exact synthetic route would depend on the starting materials available and the specific reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused benzene and pyrrole ring. The various substituents on the indole ring would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the cyano group might undergo reactions with nucleophiles, the formyl group could participate in condensation reactions, and the carboxylate could be involved in esterification or amidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano, formyl, and carboxylate groups could increase its solubility in polar solvents .Scientific Research Applications
Catalytic Applications
Tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate has been studied for its catalytic properties. Specifically, it has been used as a catalyst in the selective aerobic oxidation of allylic and benzylic alcohols. This process enables the oxidation of various primary and secondary allylic and benzylic alcohols into corresponding α,β-unsaturated carbonyl compounds with good yields, without affecting non-allylic alcohols (Shen et al., 2012).
Intermediate in Anticancer Drug Synthesis
The compound also serves as an important intermediate in the synthesis of small molecule anticancer drugs. A high yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, closely related to the subject compound, has been established. This method is pivotal for the development of effective drugs targeting dysfunctional signaling pathways in cancer (Zhang et al., 2018).
Synthesis of Non-Steroidal Glucocorticoid Receptor Modulators
Furthermore, tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate is used in the asymmetric synthesis of 6-cyanoindole derivatives as non-steroidal glucocorticoid receptor modulators. These compounds are synthesized using cinchona alkaloid catalyzed addition of 6-cyanoindole to ethyl trifluoropyruvate (Sumiyoshi et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c1-15(2,3)24-14(23)21-7-10(8-22)11-4-9(6-20)12(5-13(11)21)16(17,18)19/h4-5,7-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWSIEOMRUFPNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C(=C2)C#N)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121139 | |
Record name | 1H-Indole-1-carboxylic acid, 5-cyano-3-formyl-6-(trifluoromethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate | |
CAS RN |
1353877-93-6 | |
Record name | 1H-Indole-1-carboxylic acid, 5-cyano-3-formyl-6-(trifluoromethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353877-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-1-carboxylic acid, 5-cyano-3-formyl-6-(trifluoromethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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